5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium
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Overview
Description
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is an organic compound that features a thiazolium ring and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium typically involves the formation of the thiazolium ring followed by the introduction of the phenylethanone group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors.
Condensation Reactions: Using thioamides and α-bromoacetophenone under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions at the thiazolium ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolium derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The thiazolium ring may interact with enzymes or receptors, leading to various biological effects. The phenylethanone group can also contribute to its activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1,3-thiazol-3-yl)-1-phenylethanone: Lacks the thiazolium ion.
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanol: Contains an alcohol group instead of a ketone.
Uniqueness
5-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium is unique due to its specific combination of a thiazolium ring and a phenylethanone moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12NOS+ |
---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
2-(5-methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12NOS/c1-10-7-13(9-15-10)8-12(14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3/q+1 |
InChI Key |
YHTOMDDYQLLBIJ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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